![molecular formula C21H19N3O B2451616 (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide CAS No. 501109-51-9](/img/structure/B2451616.png)
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
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Overview
Description
Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They represent an important class of therapeutic agents in medicinal chemistry . Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation .
Synthesis Analysis
Indole synthesis has been a central theme in organic synthesis over the last century . A general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .
Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .
Physical And Chemical Properties Analysis
Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives, including “(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide”, may have applications in cancer treatment . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new anticancer drugs .
Anti-HIV Activity
Some indole derivatives have been found to have anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have potential as anti-HIV-1 agents .
Antioxidant Properties
Indole derivatives can also act as antioxidants . This means they have the potential to protect cells from damage caused by harmful free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Antitubercular Activity
“(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide” and other indole derivatives have been investigated for their in vitro antitubercular activity . They have shown promising results against Mycobacterium tuberculosis and Mycobacterium bovis .
Antidiabetic Applications
Indole derivatives have also been found to possess antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-13-8-14(2)20(15(3)9-13)24-21(25)16(11-22)10-17-12-23-19-7-5-4-6-18(17)19/h4-10,12,23H,1-3H3,(H,24,25)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUNLBQJNQJPU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide |
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